N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide: is a complex organic compound that features a piperidine moiety, a pyridazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine moiety can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The pyridazine ring is then introduced through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the piperidine and pyridazine intermediates with benzoyl chloride to form the benzamide group .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a key intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance the compound’s binding affinity to these targets, while the pyridazine ring contributes to its overall stability and reactivity . The benzamide group further modulates the compound’s pharmacokinetic properties, allowing for effective absorption and distribution within biological systems .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory activities.
Uniqueness: N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is unique due to its combination of a piperidine moiety, a pyridazine ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a piperidine moiety, a pyridazine ring , and a benzamide group . The synthesis typically involves several steps, starting with the preparation of piperidine derivatives through reactions such as hydrogenation and cyclization. The final product can be obtained via nucleophilic substitution reactions under basic conditions, often utilizing polar aprotic solvents like DMF or DMSO .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The piperidine segment enhances binding affinity, while the pyridazine ring contributes to the stability and reactivity of the compound. This interaction profile suggests potential pathways for therapeutic applications in various diseases.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
- Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent effects comparable to established antibiotics .
3. Anti-inflammatory Effects
- Inflammation-related studies reveal that this compound can reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies provide insight into the efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the effect of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Activity
In a comparative study against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively, outperforming several conventional antibiotics .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
N-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(15-7-3-1-4-8-15)19-16-9-10-17(21-20-16)24-14-13-22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXIQZSOSQSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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